

Spectroscopic Profile of 3-Butenal: A Technical Guide

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Compound of Interest

Compound Name: 3-Butenal

Cat. No.: B104185

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-butenal** (C₄H₆O), a reactive aldehyde of interest in various chemical and pharmaceutical contexts. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted data to offer a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-butenal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **3-Butenal** (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|-------------|---------------------------|-------------------------|
| 9.77 | Triplet | 1H | 1.8 | H1 (-CHO) |
| 5.89 | Multiplet | 1H | - | H3 (=CH-) |
| 5.24 | Multiplet | 1H | - | H4 (trans to C3-H) |
| 5.15 | Multiplet | 1H | - | H4 (cis to C3-H) |
| 3.19 | Multiplet | 2H | - | H2 (-CH ₂ -) |

Table 2: Predicted ¹³C NMR Data for **3-Butenal** (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Carbon Type | Assignment |
|----------------------------------|-----------------|-------------------------|
| 201.5 | CH | C1 (-CHO) |
| 133.2 | CH | C3 (=CH-) |
| 118.0 | CH ₂ | C4 (=CH ₂) |
| 44.8 | CH ₂ | C2 (-CH ₂ -) |

Infrared (IR) Spectroscopy

Table 3: Experimental Vapor Phase FT-IR Data for **3-Butenal**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| ~2950 | Medium | C-H stretch (alkenyl) |
| ~2850, ~2750 | Medium | C-H stretch (aldehydic) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Experimental GC-MS Data for **3-Butenal** (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 70 | 40 | [M] ⁺ (Molecular Ion) |
| 41 | 100 | [C ₃ H ₅] ⁺ (Allyl cation) |
| 39 | 85 | [C ₃ H ₃] ⁺ |
| 29 | 30 | [CHO] ⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-butenal** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 2.0 seconds, and 16 scans.
- **¹³C NMR Acquisition:** A one-dimensional proton-decoupled carbon NMR spectrum is acquired on a 125 MHz spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2.0 seconds) are employed.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

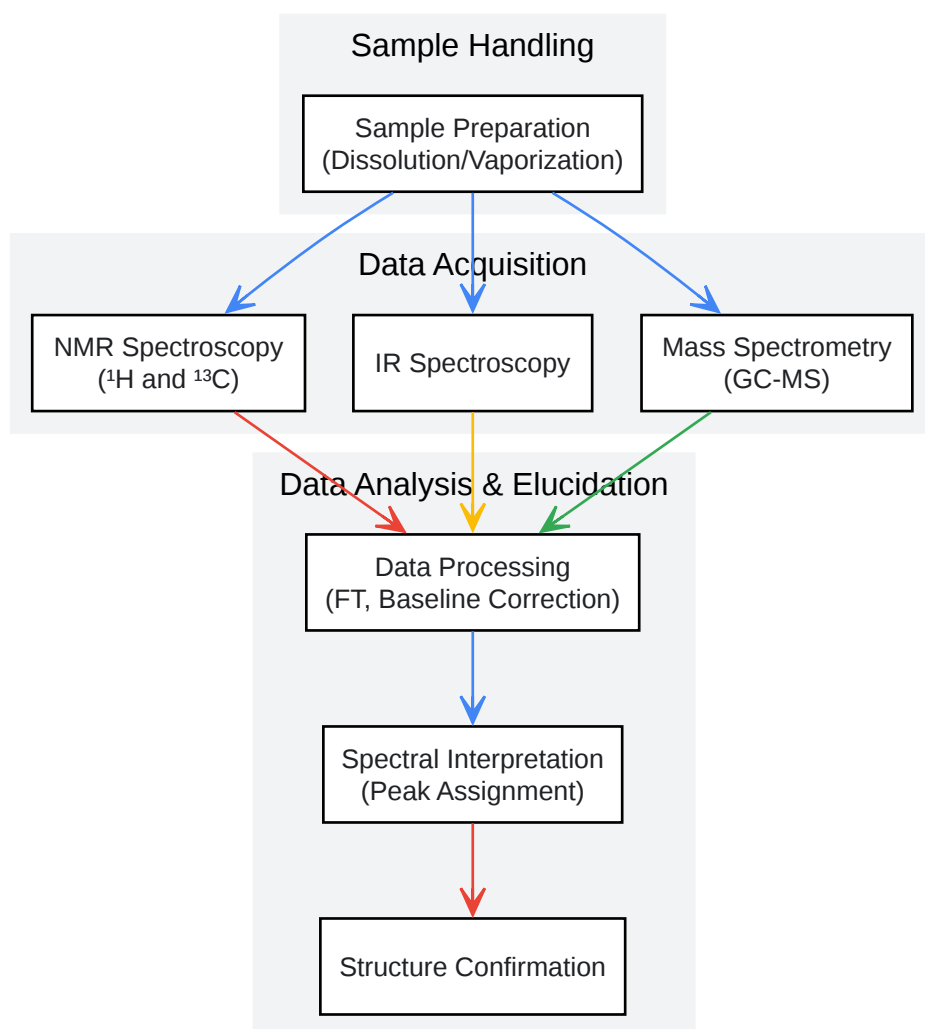
- **Sample Preparation:** As **3-butenal** is a volatile liquid, the vapor phase spectrum is obtained. A small amount of liquid **3-butenal** is injected into a heated gas cell with KBr windows.
- **Data Acquisition:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **3-butenal** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- **Gas Chromatography (GC):** The sample is vaporized in the injector port (at $\sim 250^{\circ}\text{C}$) and separated on a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation. Helium is used as the carrier gas.
- **Mass Spectrometry (MS):** The separated components eluting from the GC column enter the mass spectrometer. Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 20-200.

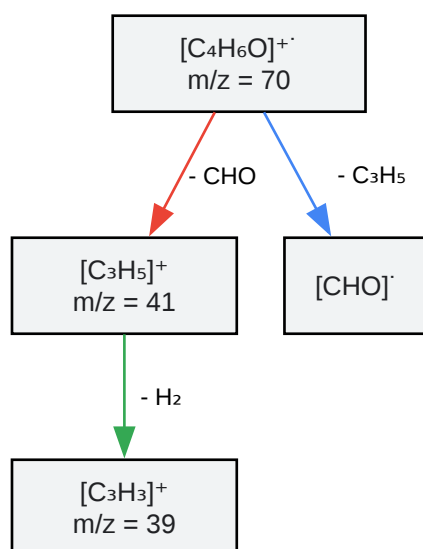
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3-butenal**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: A simplified proposed fragmentation pathway for **3-butenal** in EI-MS.

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